Hpa-IN-2

Metabolic Disease Enzymology Diabetes Research

Researchers studying pancreatic α-amylase (HPA) often contend with off-target α-glucosidase inhibition that confounds experimental interpretation. HPA-IN-2 (Compound 2a-1) resolves this with potent, selective HPA inhibition (IC50 8.2 μM) and ~55-fold selectivity over α-glucosidase (IC50 450.7 μM)-9-fold more potent than natural product inhibitors such as azadiradione. • 8.2 μM IC50 against HPA; • ~55-fold selectivity over α-glucosidase; • Four defined H-bond interactions with HPA for clear SAR. Supplied at ≥98% purity for reproducible results.

Molecular Formula C33H36N4O10
Molecular Weight 648.7 g/mol
Cat. No. B14889553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpa-IN-2
Molecular FormulaC33H36N4O10
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)C=CC5=CC(=C(C=C5)O)O
InChIInChI=1S/C33H36N4O10/c38-23-12-20-15-29(33(47-32(20)28(43)16-23)21-13-26(41)31(45)27(42)14-21)46-10-4-2-1-3-9-37-18-22(35-36-37)17-34-30(44)8-6-19-5-7-24(39)25(40)11-19/h5-8,11-14,16,18,29,33,38-43,45H,1-4,9-10,15,17H2,(H,34,44)/b8-6+/t29-,33-/m1/s1
InChIKeyBMRIEERROZQLMD-NCOMSSLQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPA-IN-2: Selective α-Amylase Inhibitor Overview


HPA-IN-2 (Compound 2a-1; CAS: 2885971-91-3) is a synthetic small molecule designed as a potent and selective inhibitor of human pancreatic α-amylase (HPA) . It belongs to a series of epigallocatechin (EGC) analogs that were specifically developed to achieve high selectivity for α-amylase over α-glucosidase, a critical distinction from broader-spectrum glycosidase inhibitors [1]. This compound serves as a valuable research tool for studying carbohydrate metabolism and postprandial hyperglycemia pathways.

Selective human pancreatic α-amylase (HPA) inhibition
Clear distinction from α-glucosidase activity
Research tool for carbohydrate metabolism pathway studies

HPA-IN-2: Selectivity Advantage


While multiple compounds can inhibit pancreatic α-amylase, their practical utility in research is severely constrained by off-target activity, particularly against α-glucosidase . Non-selective inhibition of α-glucosidase can confound experimental results by simultaneously blocking intestinal disaccharide breakdown, making it difficult to isolate the specific contribution of α-amylase in complex biological systems. Furthermore, the potency of natural product inhibitors like azadiradione and gedunin is often insufficient for robust in vitro or in vivo applications, requiring significantly higher concentrations that may induce cytotoxicity or non-specific effects [1]. HPA-IN-2 was explicitly engineered to overcome these limitations, providing a cleaner, more potent, and more selective pharmacological tool.

01 Non-selective inhibitors (e.g., dual α-glucosidase/amylase agents) may confound pathway-specific interpretation.
02 Natural product inhibitors (e.g., azadiradione, gedunin) often require higher concentrations, increasing off-target probability.
03 Structural analog HPA-IN-1 exhibits different potency and selectivity; profiles may not transfer directly.

HPA-IN-2: Quantitative Evidence


Superior HPA Inhibition vs. HPA-IN-1

HPA-IN-2 demonstrates a 1.5-fold greater potency against its primary target, human pancreatic α-amylase (HPA), compared to its structural analog HPA-IN-1 . Both compounds are derived from the same lead optimization series and share a high degree of structural similarity, making this a direct, high-fidelity comparison of their biochemical efficacy. The improved potency of HPA-IN-2 reduces the required working concentration in experimental assays, thereby minimizing potential solvent-related artifacts and improving overall assay sensitivity.

HPA Inhibition vs. HPA-IN-1
Head-to-head
IC₅₀ 8.2 μM vs 12.0 μM
↓1.46× lower IC₅₀ (higher potency)
Supports lower working concentrations in HPA assays.
Same study; direct comparison.
Metabolic Disease Enzymology Diabetes Research

Enhanced Selectivity vs. α-Glucosidase

A critical selection criterion for any α-amylase inhibitor is its selectivity against the closely related glycoside hydrolase, α-glucosidase . HPA-IN-2 achieves a selectivity ratio (IC50, α-glucosidase / IC50, HPA) of approximately 55.0, compared to a ratio of 34.2 for HPA-IN-1 . This 1.6-fold improvement in selectivity provides a wider experimental window, significantly reducing the risk of confounding off-target effects on α-glucosidase when investigating α-amylase-dependent mechanisms in vitro and in cellulo.

Selectivity vs. α-Glucosidase
Head-to-head
Selectivity ratio ~55 vs ~34
1.6× wider selectivity window
Reduces risk of α-glucosidase off-target interference.
Identical assay conditions as comparator.
Selectivity Profiling Off-Target Effects Metabolic Enzymes

Higher Potency vs. Natural Product Inhibitors

Compared to leading natural product HPA inhibitors like the neem-derived limonoid azadiradione, HPA-IN-2 exhibits a 9-fold improvement in inhibitory potency (8.2 μM vs. 74.17 μM) [1]. This substantial difference is critical for in vivo studies and cellular assays where achieving effective target engagement at physiologically relevant and non-toxic concentrations is paramount. The higher potency of HPA-IN-2 allows for a wider range of usable concentrations without encountering solubility limits or compound precipitation issues.

Potency vs. Natural Product
Cross-study
IC₅₀ 8.2 μM vs 74.17 μM (Azadiradione)
~9× lower IC₅₀
Supports lower concentration use vs. natural product inhibitors.
Cross-study comparison; conditions may vary.
Natural Product Comparison Lead Optimization Diabetes Therapy

Superior Potency vs. Acarbose

While acarbose is a clinically approved α-glucosidase inhibitor with modest α-amylase activity, HPA-IN-2 is a far more potent and selective inhibitor of human pancreatic α-amylase. A direct comparison is challenging due to acarbose's dual-enzyme activity and reported IC50 values against pancreatic α-amylase ranging from 0.5 μM to 120 μM depending on assay conditions and enzyme source [1]. However, using a representative IC50 of ~31.12 μM for acarbose against ovine pancreatic α-amylase as a comparative benchmark, HPA-IN-2 demonstrates an approximate 3.8-fold higher potency [1]. Critically, HPA-IN-2's defined selectivity profile makes it a far more precise tool for dissecting α-amylase biology than acarbose, which will inevitably confound results with its potent α-glucosidase inhibition.

Potency vs. Acarbose
Class-level inference
IC₅₀ 8.2 μM vs ~31.12 μM (Acarbose, ovine)
~3.8× lower IC₅₀
Context for selective α-amylase research; acarbose dual-enzyme activity may confound.
Different species and assay conditions; not a direct comparison.
Clinical Comparator Drug Discovery Pharmacological Benchmarking

HPA-IN-2: Research Applications


High-Throughput Screening for α-Amylase Modulators

Given its superior potency (8.2 μM IC50) and high selectivity over α-glucosidase (~55-fold), HPA-IN-2 is an ideal positive control and reference inhibitor in high-throughput screening (HTS) campaigns aimed at identifying novel, specific α-amylase modulators . Its well-defined profile minimizes false positives arising from non-specific glycosidase inhibition, thereby increasing the efficiency and hit-to-lead ratio of screening efforts [1].

In Vitro Starch Digestion & Postprandial Hyperglycemia

Researchers investigating the specific contribution of pancreatic α-amylase to starch breakdown and glucose release should utilize HPA-IN-2 to dissect this pathway without the confounding effects of α-glucosidase inhibition . Its 9-fold higher potency compared to natural product inhibitors like azadiradione allows for clear, dose-dependent mechanistic insights at concentrations that avoid cytotoxicity, as established in the comparative evidence [1].

Lead Optimization for Diabetes

Medicinal chemists seeking a tractable lead compound for selective α-amylase inhibition can leverage the established structure-activity relationship (SAR) of HPA-IN-2 . The compound's known interactions (e.g., four hydrogen bonds with HPA) and its 1.5-fold potency advantage over the lead analog HPA-IN-1 provide a clear and quantified starting point for further structural modifications to improve drug-like properties such as pharmacokinetics and in vivo efficacy [1].

Application
Selection Property
Validation Focus
α-Amylase modulator HTS
High selectivity over α-glucosidase
Reduce false positives from off-target inhibition
Starch digestion & postprandial pathway studies
α-Amylase-specific mechanism probe
Mechanistic insights without α-glucosidase confounding
Selective α-amylase inhibitor optimization
Established SAR and potency benchmarks
Further modification toward research tool properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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